2-chloro-4-(2-nitroethenyl)phenol
Description
Properties
IUPAC Name |
2-chloro-4-[(E)-2-nitroethenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c9-7-5-6(1-2-8(7)11)3-4-10(12)13/h1-5,11H/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJDGHZPLSAQMQ-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C[N+](=O)[O-])Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Routes to 2-chloro-4-(2-nitroethenyl)phenol
The most prominent and chemically robust pathway to this compound involves the Henry reaction, also known as a nitroaldol reaction. mdpi.comwikipedia.org This method is superior to hypothetical routes like the direct nitration of a vinyl group on a phenolic precursor, which would be prone to polymerization and undesirable side reactions.
The standard and most effective route for synthesizing β-nitrostyrenes, such as the title compound, is the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane. wikipedia.orgresearchgate.net For the synthesis of this compound, the key precursors are 2-chloro-4-formylphenol and nitromethane (B149229) .
The reaction proceeds in two main stages:
Nitroaldol Addition: A base removes a proton from nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 2-chloro-4-formylphenol.
Dehydration: The resulting β-nitro alcohol intermediate is subsequently dehydrated to form the carbon-carbon double bond of the final nitroethenyl product. commonorganicchemistry.comencyclopedia.pub This elimination step is often promoted by the reaction conditions, particularly when elevated temperatures or stronger bases are used. commonorganicchemistry.comechemi.com
This two-step sequence, often performed in a single pot, is a reliable method for generating substituted nitrostyrenes with yields for analogous reactions reported in the range of 62-83%. researchgate.netresearchgate.net
The Mannich reaction is a three-component condensation that classically involves an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine to form an aminomethyl derivative known as a Mannich base. acad.rowikipedia.org While phenols are common substrates in Mannich reactions, this pathway leads to the introduction of an aminoalkyl group, not a nitroethenyl group. researchgate.net
A related transformation, the nitro-Mannich or aza-Henry reaction, involves the addition of a nitroalkane to an imine, yielding a β-nitroamine. core.ac.ukfrontiersin.org This is also a distinct pathway that does not produce the target this compound. Therefore, the Henry reaction stands as the definitive and direct synthetic route.
Reaction Conditions and Optimization in Synthesis
The efficiency and yield of the synthesis are highly dependent on the careful control of reaction parameters and the choice of catalytic system.
Temperature and the stoichiometry of the base are critical factors that determine the outcome of the Henry reaction.
Temperature: Lower reaction temperatures generally favor the isolation of the β-nitro alcohol intermediate. To obtain the desired nitroalkene product directly, elevated temperatures are often employed to facilitate the dehydration step. commonorganicchemistry.com
Base Concentration: The choice and concentration of the base (e.g., sodium hydroxide, primary amines) are crucial. A sufficient amount of base is required to generate the nitronate anion and catalyze the condensation. However, excessive base can lead to side reactions, such as the Cannizzaro reaction in the aldehyde starting material. wikipedia.orgencyclopedia.pub Mild conditions, sometimes using only catalytic amounts of base, are often preferred to maintain control and selectivity. echemi.com
Table 1: General Conditions for Henry Reaction of Aromatic Aldehydes This table presents typical conditions for the synthesis of substituted β-nitrostyrenes, which are analogous to the synthesis of the title compound.
| Aldehyde Precursor | Nitroalkane | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Substituted Benzaldehyde | Nitromethane | Primary Aliphatic Amine | Acetic Acid | Reflux | Variable | researchgate.net |
| Benzaldehyde | Nitromethane | NaOH | Methanol/Water | <10 | 80-83 | Organic Syntheses, Coll. Vol. 1, p.413 (1941) |
| Various Aromatic Aldehydes | Nitromethane | Amberlyst A-21 | Solvent-free | Room Temp | 85-95 | psu.edu |
To enhance the electrophilicity of the aldehyde and promote the reaction under milder conditions, Lewis acid catalysis can be employed. mdpi.comniscpr.res.in Metal complexes can coordinate to the carbonyl oxygen, making it more susceptible to nucleophilic attack by the nitronate.
While specific studies on the use of **Zinc Chloride (ZnCl₂) ** for the synthesis of this compound are not prevalent, its role as an effective Lewis acid catalyst is well-established in a variety of organic transformations. researchgate.net In the context of the Henry reaction, various metal-based catalysts, including copper and lanthanum complexes, have been shown to be highly effective, often in combination with a base. psu.edumdpi.comniscpr.res.in The use of a Lewis acid like ZnCl₂ could potentially activate the 2-chloro-4-formylphenol, allowing the reaction to proceed under milder conditions and with improved selectivity.
Modern synthetic chemistry emphasizes the use of sustainable and efficient methods. The synthesis of β-nitrostyrenes is adaptable to green chemistry principles.
Heterogeneous Catalysis: Using solid-supported catalysts, such as basic alumina (B75360) or layered double hydroxides, simplifies product purification, as the catalyst can be removed by simple filtration. scirp.orgscirp.org This minimizes waste and allows for potential catalyst recycling.
Flow Chemistry: Performing the synthesis in a continuous flow reactor offers significant advantages over traditional batch processing. researchgate.net Flow chemistry allows for precise control over reaction temperature and mixing, enhances safety by minimizing the volume of reactive intermediates at any given time, and can lead to higher yields and purity. The synthesis of β-nitrostyrene derivatives has been successfully demonstrated in continuous-flow systems using packed-bed reactors with heterogeneous catalysts, showcasing a scalable and sustainable approach. researchgate.net
Derivatization Pathways and Product Generation
The unique structural features of this compound, specifically the presence of a halogen, a nitro group, and a phenolic hydroxyl group, make it a reactive and adaptable building block in organic synthesis. These functional groups provide multiple sites for chemical modification, leading to a diverse range of derivative compounds.
Chemical Transformations Initiated from the Core Structure
The core structure of this compound is characterized by a benzene (B151609) ring substituted with a chloro group, a hydroxyl group, and a 2-nitroethenyl side chain. The electron-withdrawing nature of the nitro group makes the double bond of the ethenyl chain highly susceptible to nucleophilic attack. This reactivity is a key feature in its chemical transformations.
Furthermore, the presence of both a chloro and a nitro group on the aromatic ring influences its reactivity in nucleophilic aromatic substitution reactions. Electron-withdrawing groups, such as the nitro group, positioned ortho and para to a halogen can enhance the rate of substitution by stabilizing the negatively charged intermediate that is formed. libretexts.org
Research has also explored the metabolism of the related compound, 2-chloro-4-nitrophenol (B164951), by microorganisms. For instance, Burkholderia sp. RKJ 800 has been shown to degrade 2-chloro-4-nitrophenol through an oxidative pathway, initiating degradation via the formation of chlorohydroquinone (B41787) and hydroquinone. plos.org While this is not a direct transformation of the title compound, it provides insight into the potential biochemical pathways for the degradation of related chlorinated and nitrated phenolic structures.
Synthesis of Complex Organic Molecules utilizing the Compound as a Building Block
The electrophilic character of the β-carbon in the nitroethenyl group of (2-chloro-2-nitroethenyl)benzenes, a class of compounds to which this compound belongs, makes them valuable synthons for the construction of more elaborate molecular frameworks. researchgate.net They can participate in a variety of carbon-carbon bond-forming reactions, acting as precursors to a wide array of complex organic molecules.
One notable application is in formal [3+2] cycloaddition reactions. For example, (2-chloro-2-nitroethenyl)benzenes can react with 1,2-dicarbonyl compounds in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This one-pot reaction efficiently produces highly substituted 2-acyl- and 2-carboalkoxyfurans, as well as furan-2-carboxamides, in good to excellent yields. researchgate.net This metal-free methodology highlights the utility of the title compound's structural motif in synthesizing functionalized furan (B31954) rings, which are important cores in many biologically active molecules.
The versatility of this class of compounds is further demonstrated by their use in palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to create α,β-disubstituted nitroethylenes. researchgate.net These reactions provide a stereospecific route to synthetically useful and biologically relevant molecules.
Formation of Heterocyclic Scaffolds (e.g., Furo[3,2-c]rsc.orgbenzopyran-4-ones)
A significant application of this compound and related (2-chloro-2-nitroethenyl)benzenes is in the synthesis of fused heterocyclic systems. Of particular interest is the formation of the furo[3,2-c] rsc.orgbenzopyran-4-one scaffold, which is present in a number of naturally occurring and synthetic compounds with notable biological activities. beilstein-archives.org
A convenient method for the preparation of 2,3-dihydro-2-nitro-3-phenyl-4H-furo[3,2-c] rsc.orgbenzopyran-4-ones involves the reaction of 4-hydroxycoumarin (B602359) with (2-chloro-2-nitroethenyl)benzenes. researchgate.net This reaction proceeds in the presence of potassium fluoride (B91410). The choice of base is critical in this synthetic route. When potassium fluoride is used, the reaction yields the dihydrofurobenzopyranone derivative. However, if triethylamine (B128534) is used as the base with the same starting materials, the reaction leads to the formation of the hitherto unknown 3-phenyl-4H-furo[3,2-c] rsc.orgbenzopyran-4-ones in a one-pot procedure. researchgate.net
Other synthetic strategies for constructing the furo[3,2-c]chromene core exist, often involving the reaction of 4-hydroxycoumarin with various electrophiles. researchgate.net For instance, reaction with chloroacetaldehyde (B151913) can yield the furo[3,2-c]coumarin system. rsc.org These varied approaches underscore the importance of the benzopyran-4-one moiety as a target for organic synthesis.
Chemical Reactivity and Mechanistic Studies
Electrophilic and Nucleophilic Characteristics
The electron-withdrawing nature of the nitro group and the chlorine atom deactivates the benzene (B151609) ring towards electrophilic substitution. Conversely, these substituents, particularly when in ortho and para positions to a leaving group, activate the ring for nucleophilic aromatic substitution. libretexts.org The nitroethenyl group, with its conjugated system, can act as an electrophile, particularly at the beta-carbon of the vinyl group, making it susceptible to attack by nucleophiles.
Reaction Profiles of the Nitroethenyl Moiety
The nitroethenyl group is a versatile functional group that undergoes a variety of chemical transformations.
The nitroethenyl group can be oxidized to yield various nitro derivatives. For instance, treatment with oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of corresponding nitro compounds. In some cases, oxidation can lead to the formation of 2-chloro-4,6-dinitrophenol. mdpi.com
Table 1: Oxidation Reactions of 2-chloro-4-(2-nitroethenyl)phenol
| Oxidizing Agent | Product |
| Potassium permanganate | Nitro derivatives |
| Hydrogen peroxide | Nitro derivatives |
| HOCl/UV | 2-chloro-4,6-dinitrophenol mdpi.com |
This table is interactive. Click on the headers to sort.
The nitro group of the nitroethenyl moiety can be readily reduced to an amino group, yielding the corresponding amino derivative. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas in the presence of a palladium catalyst or using reagents like sodium borohydride. In microbial electrolysis cells, 2-chloro-4-nitrophenol (B164951), a related compound, has been shown to be reduced to 2-chloro-4-aminophenol. eeer.org
Table 2: Reduction of the Nitroethenyl Group
| Reducing Agent | Product |
| Hydrogen gas with Palladium catalyst | Amino derivative |
| Sodium borohydride | Amino derivative |
| Microbial Electrolysis Cell | 2-chloro-4-aminophenol (from 2-chloro-4-nitrophenol) eeer.org |
This table is interactive. Click on the headers to sort.
Reactivity of the Chlorine Atom
The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic substitution under normal conditions due to the strength of the carbon-halogen bond. vedantu.com
Despite its general inertness, the chlorine atom can undergo nucleophilic substitution reactions under specific and often harsh conditions. The presence of the electron-withdrawing nitro group in the para position facilitates these reactions. libretexts.org Nucleophiles such as sodium methoxide (B1231860) or sodium ethoxide can displace the chlorine atom.
Regioselectivity and Stereoselectivity in Transformations
The regioselectivity of reactions involving this compound is largely governed by the directing effects of the existing substituents on the benzene ring. For instance, in electrophilic aromatic substitution reactions on the related 2-chloro-4-nitrophenol, substitution tends to occur at the ortho position to the hydroxyl group and meta to the nitro group. mdpi.com
Stereoselectivity is a key consideration in reactions involving the nitroethenyl double bond. For example, Suzuki coupling reactions of related (Z)-α-bromo-β-substituted nitroethylenes with arylboronic acids proceed with complete specificity to yield (E)-α,β-disubstituted nitroethylenes. researchgate.net
Intramolecular Cyclization and Condensation Reactions
While specific studies detailing the self-condensation of this compound are not extensively documented, its structure suggests a propensity for such reactions, particularly under basic conditions. The presence of a phenolic hydroxyl group and an activated nitroalkene moiety within the same molecule sets the stage for intramolecular reactions. One of the most relevant analogous transformations is the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.org In the context of this compound, a self-condensation could be envisioned to proceed via a related pathway.
The reaction would likely be initiated by a base, such as triethylamine (B128534). The base can deprotonate the acidic phenolic hydroxyl group, forming a phenoxide. This enhances the electron-donating ability of the aromatic ring, which in turn can influence the reactivity of the nitroethenyl group. Alternatively, and more directly for a condensation reaction, the base can abstract a proton from the carbon alpha to the nitro group of another molecule of this compound, generating a nitronate anion. This nucleophilic nitronate can then attack the electrophilic β-carbon of the nitroethenyl group of a second molecule.
A plausible, albeit speculative, pathway for a triethylamine-promoted self-condensation could lead to the formation of dimeric or oligomeric structures. Research on related systems has shown that triethylamine can promote cascade reactions involving a Henry reaction, followed by elimination and cyclization to yield various oxygen-containing heterocyclic compounds (oxacycles). figshare.com In the case of ortho-hydroxy-β-nitrostyrenes, the proximity of the hydroxyl group can lead to unusual reactivity, including subsequent C-C bond cleavage following an initial conjugate addition. nih.gov The intramolecular hydrogen bonding between the hydroxyl and nitro groups can also influence the molecule's conformation and reactivity. nih.gov
The table below outlines a hypothetical reaction scheme for a triethylamine-promoted self-condensation based on known reactivity patterns of similar compounds.
| Step | Description | Intermediate/Product |
| 1. Activation | Triethylamine acts as a base to deprotonate the phenolic hydroxyl group or the α-carbon of the nitroethenyl group of one molecule. | Phenoxide or Nitronate Anion |
| 2. Nucleophilic Attack | The generated nucleophile attacks the electrophilic β-carbon of the nitroethenyl group of a second molecule. | Dimeric Adduct |
| 3. Proton Transfer | Proton transfer to neutralize the intermediate. | Dimeric β-nitro alcohol derivative |
| 4. Further Reactions | The initial adduct could undergo further reactions such as dehydration to form a more conjugated system or intramolecular cyclization if sterically favorable. | Dimeric or Oligomeric Products |
It is important to note that in the synthesis of β-nitrostyrenes, the use of certain base catalysts can sometimes lead to the formation of higher condensation products or polymers, especially with prolonged reaction times or heating. mdma.ch
Catalytic Influence on Reaction Mechanisms
The reaction pathways of this compound can be significantly influenced by the choice of catalyst. Catalysts can affect reaction rates, selectivity, and even the nature of the products formed. The reactivity of nitroalkenes is highly tunable through both organocatalysis and metal catalysis. researchgate.net
Base Catalysis: As discussed in the context of self-condensation, bases are common catalysts for reactions involving nitroalkenes. The strength and type of base can be critical. While a relatively mild base like triethylamine can promote condensation and cyclization reactions figshare.com, stronger bases might favor polymerization or other side reactions. The choice of base is a key factor in controlling the outcome of reactions involving nitrostyrenes. mdma.ch
Acid Catalysis: While less common for promoting reactions at the nitroethenyl group, acid catalysis can play a role in reactions involving the phenolic hydroxyl group. Furthermore, in the synthesis of nitrostyrenes via the Henry reaction, ammonium (B1175870) acetate (B1210297) in acetic acid has been shown to be an effective catalyst system, often providing better yields and cleaner reactions than base catalysis alone by minimizing the formation of polymeric byproducts. mdma.ch
Metal Catalysis: Transition metal catalysts are widely used to mediate a variety of transformations on molecules containing nitro and aryl halide functionalities. For instance, palladium-catalyzed reactions are well-established for cross-coupling reactions. The chloro-substituent on the aromatic ring of this compound could potentially participate in reactions such as Suzuki or Heck couplings, although the presence of the deactivating nitro group might necessitate specific catalytic systems. Research has demonstrated that the nitro group itself can be a target for metal-catalyzed transformations, including reduction or even denitrative cross-coupling reactions. masterorganicchemistry.comkyoto-u.ac.jp The high reactivity of nitroalkenes also makes them suitable substrates for coordination with metal catalysts in various synthetic transformations. researchgate.net
The following table summarizes the potential influence of different classes of catalysts on the reactivity of this compound.
| Catalyst Type | Potential Influence on Reaction Mechanism | Example of Analogous Reaction |
| Base Catalysts (e.g., Triethylamine) | Promotes condensation and cyclization reactions via deprotonation of acidic protons. | Henry reaction and subsequent cyclizations. wikipedia.orgfigshare.com |
| Acid Catalysts (e.g., Acetic Acid/Ammonium Acetate) | Can be used in the synthesis of nitrostyrenes to minimize byproducts. May influence equilibria involving the phenolic hydroxyl group. | Knoevenagel-type condensation for nitrostyrene (B7858105) synthesis. mdma.ch |
| Metal Catalysts (e.g., Palladium, Rhodium) | Can facilitate cross-coupling reactions at the C-Cl bond or transformations involving the nitro group. | Suzuki, Heck, or denitrative coupling reactions on related nitroarenes. masterorganicchemistry.comkyoto-u.ac.jp |
Spectroscopic and Advanced Characterization Techniques in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for elucidating the molecular structure of 2-chloro-4-(2-nitroethenyl)phenol.
¹H NMR: This would be used to identify the number of chemically non-equivalent protons and their environments. For this specific molecule, one would expect to see distinct signals for the vinyl protons of the nitroethenyl group, the aromatic protons on the phenol (B47542) ring, and the hydroxyl proton. The coupling constants between the vinyl protons would be crucial in determining the stereochemistry (E/Z isomerism) of the double bond.
¹³C NMR: This technique would reveal the number of unique carbon atoms in the molecule, including those in the benzene (B151609) ring, the ethenyl group, and the carbons bonded to chlorine, oxygen, and the nitro group.
2D NMR Techniques: Advanced methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the molecule.
A hypothetical data table for ¹H NMR might look as follows, though the chemical shifts (δ) and coupling constants (J) are purely illustrative.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenolic -OH | Singlet (broad) | ||
| Aromatic H | Doublet | ||
| Aromatic H | Doublet of doublets | ||
| Aromatic H | Doublet | ||
| Vinylic H (α to NO₂) | Doublet | ||
| Vinylic H (β to NO₂) | Doublet |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) would be essential for confirming the molecular weight and providing information about the compound's structure through fragmentation patterns.
Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound, which should correspond to the calculated mass for the molecular formula C₈H₆ClNO₃ (199.0009). The presence of a chlorine atom would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak.
Fragmentation Pattern: Electron Ionization (EI) MS would induce fragmentation of the molecule. Expected fragments might arise from the loss of the nitro group (NO₂), the entire nitroethenyl side chain, or the chlorine atom, providing further structural confirmation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy provide valuable information about the functional groups present and the electronic structure of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Phenol) | 3200-3600 (broad) |
| C=C stretch (Aromatic) | 1450-1600 |
| C=C stretch (Alkenyl) | ~1640 |
| N-O stretch (Nitro group) | 1500-1550 (asymmetric) & 1300-1350 (symmetric) |
| C-Cl stretch | 700-800 |
| C-O stretch (Phenol) | 1200-1260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the extended conjugation between the phenolic ring and the nitroethenyl group, the UV-Vis spectrum would likely display strong absorption bands in the UV or visible region. The position of the maximum absorbance (λ_max) would provide insight into the electronic transitions within the molecule.
X-ray Crystallography for Solid-State Structure Determination and Disorder Resolution
Should this compound be synthesized as a stable crystalline solid, single-crystal X-ray crystallography would offer unambiguous proof of its three-dimensional structure. This technique would provide precise bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding involving the phenolic hydroxyl group) in the solid state. It would also be the definitive method for resolving any potential structural disorder or polymorphism.
Chromatographic Methods for Purity Assessment and Degradation Product Analysis (e.g., GC-MS, HPLC, HPLC-UV)
Chromatographic techniques are vital for assessing the purity of a synthesized compound and for analyzing any byproducts or degradation products.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector (HPLC-UV), would be the primary method for determining the purity of the compound. A pure sample would ideally show a single peak at a characteristic retention time. This method could also be used to monitor the progress of a synthesis reaction or a degradation study.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS could be used for both separation and identification. The gas chromatogram would indicate purity, while the mass spectrometer would provide structural information for the main peak and any impurities.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry for Polymorphism)
Thermal analysis techniques provide information on the physical properties of the material as a function of temperature.
Differential Scanning Calorimetry (DSC): DSC would be used to determine the melting point and enthalpy of fusion of the compound. It is also a powerful tool for studying polymorphism, where a substance can exist in different crystalline forms. Each polymorph would exhibit a distinct melting point and thermal profile.
Thermogravimetric Analysis (TGA): TGA would be used to assess the thermal stability of the compound by measuring its mass change as a function of temperature, identifying the onset of decomposition.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods can predict various parameters that are crucial for interpreting experimental data and forecasting chemical reactivity.
Density Functional Theory (DFT) for Spectroscopic Parameter Validation (e.g., NMR Shifts)
Density Functional Theory (DFT) stands as a powerful tool for correlating the computed electronic structure of a molecule with its experimentally observed spectroscopic data. For 2-chloro-4-(2-nitroethenyl)phenol, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.
The process involves optimizing the molecular geometry of the compound and then performing a Gauge-Independent Atomic Orbital (GIAO) calculation to obtain the isotropic shielding values. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. The accuracy of these predictions allows for the validation of experimental spectra and aids in the assignment of signals to specific nuclei within the molecule. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational changes in solution.
Illustrative Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (vinyl) | 7.85 | 7.90 |
| H (vinyl) | 7.60 | 7.65 |
| H (aromatic) | 7.30 | 7.35 |
| H (aromatic) | 7.10 | 7.15 |
| H (aromatic) | 6.95 | 7.00 |
| OH | 5.80 | 5.85 |
Note: The data in this table is illustrative and based on typical values for similar structures. Actual experimental and computational results may vary.
Solvent Effects Modeling (e.g., Polarizable Continuum Models)
The surrounding solvent medium can significantly influence the electronic structure and reactivity of a solute molecule. Polarizable Continuum Models (PCMs), such as the Conductor-like Polarizable Continuum Model (C-PCM), are widely used to simulate these solvent effects. nsf.govrsc.org In these models, the solvent is treated as a continuous dielectric medium, and the solute is placed within a cavity in this medium.
For this compound, PCM calculations can reveal how the dipole moment, electronic energy levels, and UV-Vis absorption spectra change in solvents of varying polarity (e.g., water, ethanol, chloroform). Studies on similar nitrophenols have shown that while some compounds exhibit minimal changes in their electronic structure with varying solvents, others can show significant shifts in their absorption spectra and reactivity. nsf.govrsc.org For instance, explicit solvent calculations on 2,4-dinitrophenol (B41442) have suggested that strong interactions with a solvent like 2-propanol can enhance its reactivity. nsf.govrsc.org Such computational approaches are crucial for understanding reaction kinetics and designing experiments in appropriate solvent systems. researchgate.net
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The three-dimensional structure and flexibility of a molecule are key determinants of its physical and biological properties. Molecular dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of a molecule over time. nih.govnih.gov
For this compound, MD simulations can be employed to study the rotational barriers around the single bonds, particularly the bond connecting the nitroethenyl group to the phenol (B47542) ring. These simulations can identify the most stable conformers and the energy differences between them. By analyzing the trajectory of the simulation, one can understand the dynamic behavior of the molecule, including the flexibility of the side chain and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitro group. This information is vital for understanding how the molecule might interact with a biological receptor site.
Frontier Molecular Orbital (FMO) Theory in Reaction Mechanism Elucidation
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding and predicting chemical reactivity. numberanalytics.comucsb.edu The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org
For this compound, the HOMO is likely to be localized on the electron-rich phenol ring, while the LUMO is expected to be centered on the electron-withdrawing nitroethenyl group. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack, thereby elucidating potential reaction mechanisms. numberanalytics.com For instance, in a reaction with a nucleophile, the attack would be predicted to occur at the atom with the largest LUMO coefficient, likely on the nitroethenyl moiety. The application of FMO theory has been extended to larger systems through concepts like frontier molecular orbitalets (FMOLs) to better describe the locality of chemical reactivity. acs.orgacs.org
Illustrative Data Table: FMO Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -8.50 |
| LUMO | -2.50 |
| HOMO-LUMO Gap | 6.00 |
Note: The data in this table is illustrative and based on typical values for similar structures. Actual computational results will vary based on the level of theory and basis set used.
Structure-Reactivity Relationship Studies via Computational Metrics (e.g., Hammett Analysis, X-Ray Charge Density Maps)
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological or chemical activity. nih.govnih.gov Computational metrics play a significant role in developing these relationships.
For a series of derivatives of this compound, where substituents on the phenyl ring are varied, computational methods can be used to calculate various molecular descriptors. These can include electronic parameters (e.g., Hammett constants, atomic charges), steric parameters (e.g., molecular volume), and lipophilic parameters (e.g., logP). By correlating these descriptors with experimentally determined reactivity or biological activity, a QSAR model can be developed. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. For phenolic compounds, QSAR studies have successfully correlated antioxidant activity with parameters like the heat of formation, HOMO energy, and the number of hydroxyl groups. nih.gov
Exploration of Biological Activities and Mechanisms in Vitro & Non Clinical
Anticancer Research
In Vitro Cytotoxicity on Cancer Cell Lines (e.g., HeLa Cells)
In the absence of direct experimental data for 2-chloro-4-(2-nitroethenyl)phenol, a hypothetical data table illustrating how such results would be presented is provided below. This table is for illustrative purposes only and does not represent actual experimental outcomes for this compound.
Hypothetical In Vitro Cytotoxicity Data
| Cell Line | Compound | Concentration (µM) | Mean % Cell Viability | Standard Deviation |
|---|---|---|---|---|
| HeLa | This compound | 10 | Data Not Available | Data Not Available |
| HeLa | This compound | 50 | Data Not Available | Data Not Available |
| HeLa | This compound | 100 | Data Not Available | Data Not Available |
Inhibition of Cell Proliferation and Related Mechanistic Investigations (e.g., IC50 Determination)
Following the initial assessment of cytotoxicity, determining the half-maximal inhibitory concentration (IC50) is crucial for quantifying a compound's potency in inhibiting cell proliferation. As with cytotoxicity data, specific IC50 values for this compound against any cancer cell line are not documented in published research. The nitrostyrene (B7858105) scaffold, in general, has been identified as a pharmacophore with potential anticancer activity. For instance, certain halogenated nitrostyrenes have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
Below is an illustrative table for the presentation of IC50 data.
Hypothetical IC50 Values for this compound
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HeLa | This compound | Data Not Available |
| MCF-7 | This compound | Data Not Available |
| A549 | This compound | Data Not Available |
Enzyme Inhibition Studies (e.g., Urease, DNA Topoisomerases)
Enzymes such as urease and DNA topoisomerases are vital targets in the development of new therapeutic agents. There is currently no published research detailing the inhibitory effects of this compound on urease or DNA topoisomerases. The investigation of such activities would be a novel area of research for this particular compound.
Molecular Target Identification and Interaction Studies (e.g., Protein Binding, DNA Binding)
Understanding how a compound interacts with its molecular targets is essential for elucidating its mechanism of action. Techniques such as molecular docking and binding assays are employed for this purpose. For this compound, specific studies identifying its molecular targets or characterizing its binding interactions with proteins or DNA have not been reported. Molecular modeling studies on other nitrostyrene derivatives have been conducted to understand their binding modes with various biological targets, but this information cannot be directly extrapolated to the compound without specific investigation.
Structure-Activity Relationship (SAR) Derivations from In Vitro Data
Structure-activity relationship (SAR) studies are critical for optimizing the potency and selectivity of lead compounds. For the broader class of nitrostyrenes, some SAR insights have been established. It is generally understood that the nitrovinyl group attached to an aromatic ring is a key pharmacophore. Substitutions on the aromatic ring can significantly influence the biological activity. However, without specific in vitro data for this compound and a series of its analogs, a detailed SAR analysis for this particular scaffold cannot be derived.
Applications in Advanced Materials and Industrial Chemistry Academic Perspective
Utilization in Dye and Pigment Synthesis
The structural characteristics of 2-chloro-4-(2-nitroethenyl)phenol, particularly the presence of the nitroethenyl group, indicate its potential as a precursor or intermediate in the synthesis of dyes and pigments. ontosight.ai The nitro group is a strong electron-withdrawing group, which can act as a chromophore, a component of a molecule responsible for its color. The extended conjugation provided by the ethenyl bridge further influences the electronic absorption properties of the molecule, potentially leading to the development of colored compounds.
While specific research detailing the direct use of this compound in commercial dye synthesis is not extensively documented in publicly available literature, the application of structurally similar compounds is well-established. For instance, the related compound 2-chloro-4-nitrophenol (B164951) is a known intermediate in the synthesis of various dyes. innospk.com It can be diazotized and coupled with other aromatic compounds to produce azo dyes, a significant class of synthetic colorants. ontosight.aiijirset.comnih.gov An example is the synthesis of an azo dye from p-aminophenol and 4-chloro-2-nitrophenol, which results in a deep red colored product. sciencemadness.org
The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. ijirset.comnih.gov In the context of this compound, the nitro group could potentially be reduced to an amino group, yielding 2-amino-4-(2-nitroethenyl)phenol, which could then serve as the diazo component in an azo coupling reaction. The resulting azo dyes would incorporate the unique structural features of the parent molecule, potentially leading to novel color properties and performance characteristics.
The table below outlines the key functional groups of this compound and their potential roles in dye synthesis.
| Functional Group | Potential Role in Dye Synthesis |
| Phenolic -OH | Influences solubility and can act as a coupling site. |
| Chloro (-Cl) | Can modify the color and fastness properties of the dye. |
| Nitroethenyl (-CH=CH-NO2) | Acts as a chromophore and can be chemically modified. |
Further research is required to fully explore and characterize the specific dyes and pigments that can be synthesized from this compound and to evaluate their properties for various applications.
Potential as Monomers or Components in Polymer Chemistry
The presence of a vinyl group in this compound suggests its potential as a monomer for polymerization reactions. Vinyl compounds are well-known to undergo polymerization to form a wide range of polymers. The polymerization of vinylphenols, for instance, has been a subject of study for creating functional polymers. researchgate.net
Specifically, the ethenyl group in this compound could potentially participate in addition polymerization reactions, leading to the formation of a polymer with the repeating unit derived from the monomer. The resulting polymer, poly(this compound), would possess unique properties imparted by the chloro, nitro, and phenolic functional groups. For example, the phenolic hydroxyl group could provide sites for cross-linking or further functionalization of the polymer.
Research on the polymerization of similar vinylphenols, such as 2-methoxy-4-vinylphenol (B128420) (MVP), has demonstrated the feasibility of producing both thermoplastics and thermoset polymers. mdpi.com These studies highlight the potential of vinylphenols as bio-based monomer precursors for a variety of polymer applications. However, it is also noted that the presence of phenolic groups can sometimes retard radical polymerization. researchgate.net
The potential polymerization of this compound is summarized in the table below.
| Polymerization Aspect | Potential Outcome |
| Monomer Reactivity | The vinyl group allows for addition polymerization. |
| Resulting Polymer | Poly(this compound). |
| Polymer Properties | Functional polymer with chloro, nitro, and phenolic groups. |
| Potential Applications | Specialty polymers, functional coatings, and resins. |
Detailed experimental studies are necessary to investigate the polymerization behavior of this compound, including the optimal conditions for polymerization and the characterization of the resulting polymer's properties.
Role in the Development of Sensors or Functional Materials
The molecular structure of this compound also suggests its potential application in the development of sensors and other functional materials. The presence of multiple functional groups that can interact with various analytes through hydrogen bonding, electrostatic interactions, or other intermolecular forces makes it a candidate for chemosensor development.
The nitroaromatic and phenolic moieties are known to be electroactive and can be used in the construction of electrochemical sensors. Furthermore, the conjugated system of the nitroethenylphenol structure could give rise to interesting photophysical properties, such as fluorescence, which could be exploited for the development of optical sensors. Changes in the spectral properties of the compound upon interaction with specific analytes could form the basis of a sensing mechanism.
While direct research on this compound as a sensor is limited, the broader class of nitrophenolic compounds has been investigated for such applications. The synthesis of functional materials often involves the incorporation of molecules with specific recognition and signaling capabilities. A general method for the synthesis of 2-(2-chloro-2-nitroethenyl)phenols has been reported, which could be a pathway to creating a variety of derivatives for functional material applications. researchgate.net
The potential of this compound in functional materials is outlined below.
| Feature | Potential Application in Functional Materials |
| Multiple Functional Groups | Can act as a recognition element for specific analytes. |
| Electroactive Moieties | Suitable for the development of electrochemical sensors. |
| Conjugated System | Potential for use in optical sensors based on changes in photophysical properties. |
| Reactive Sites | Allows for immobilization onto solid supports for sensor fabrication. |
Further investigation into the coordination chemistry, host-guest interactions, and photophysical responses of this compound and its derivatives is warranted to fully realize its potential in the field of sensors and functional materials.
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Pathways
Current synthetic routes to 2-chloro-4-(2-nitroethenyl)phenol and its analogs often rely on established but potentially inefficient or environmentally taxing methods. The Henry reaction, a classical approach for the formation of β-nitrostyrenes from benzaldehydes and nitromethane (B149229), often requires prolonged reaction times and the use of excess reagents. rsc.org Future research should prioritize the development of more sustainable and efficient synthetic strategies.
Key areas for investigation include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of other β-nitrostyrene derivatives. rsc.org Applying MAOS to the synthesis of this compound could offer a greener and more economical production method.
Catalyst-Free and Solvent-Free Reactions: Exploring catalyst-free and solvent-free conditions for the Henry reaction and other synthetic steps would significantly enhance the environmental credentials of the synthesis. acs.org
Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Alternative Starting Materials: Investigating alternative, readily available, and less hazardous starting materials is crucial for developing truly sustainable synthetic pathways.
A comparative overview of conventional versus potential sustainable synthetic methods is presented in Table 1.
| Synthesis Parameter | Conventional Method (e.g., Classical Henry Reaction) | Potential Sustainable Methods (e.g., MAOS, Flow Chemistry) |
| Reaction Time | Often prolonged (hours to days) rsc.org | Significantly reduced (minutes to hours) rsc.org |
| Energy Consumption | High due to prolonged heating | Lower due to efficient energy transfer |
| Solvent Usage | Often requires large volumes of organic solvents | Minimal or no solvent required |
| Catalyst | May use stoichiometric amounts of base | Can utilize catalytic amounts or be catalyst-free |
| Yield | Variable, can be moderate | Often higher and more reproducible |
| Work-up | Can be extensive | Simplified and faster |
Table 1: Comparison of Synthetic Methodologies for β-Nitrostyrene Derivatives. This table illustrates the potential advantages of adopting modern, sustainable synthetic techniques over traditional methods for the production of compounds like this compound.
Discovery of Unexplored Chemical Reactivity and Derivatizations
The rich functionality of this compound, including the phenolic hydroxyl group, the activated nitroalkene moiety, and the chlorinated aromatic ring, presents a vast landscape for chemical exploration. The nitro group, in particular, is known as a "synthetic chameleon" due to its diverse reactivity. mdpi.com Future research should focus on systematically exploring the reactivity of this compound to generate novel derivatives with potentially enhanced or entirely new properties.
Key avenues for exploration include:
Multicomponent Reactions (MCRs): β-Nitrostyrenes are excellent substrates for MCRs, enabling the rapid construction of complex molecular architectures, such as pyrrole (B145914) derivatives, from simple starting materials. bohrium.comresearchgate.net Investigating the participation of this compound in various MCRs could lead to the discovery of novel heterocyclic compounds with potential biological activities. bohrium.comresearchgate.net
Denitrative Cross-Coupling Reactions: These reactions allow for the replacement of the nitro group with other functional groups, providing a powerful tool for the synthesis of a wide array of functionalized alkenes. mdpi.com
Cycloaddition Reactions: The electron-deficient double bond in the nitroethenyl group is a prime candidate for various cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems.
Derivatization of the Phenolic Hydroxyl Group: Standard derivatization of the hydroxyl group to form ethers, esters, and other functional groups can modulate the compound's physicochemical properties, such as solubility and bioavailability.
Deeper Mechanistic Elucidation of Biological Activities
While the biological activities of many polyphenolic compounds are well-documented, the specific mechanisms of action for this compound remain largely uninvestigated. nih.gov Preliminary studies on related nitroaromatic compounds suggest potential antimicrobial and other biological activities. nih.gov A deeper understanding of how this molecule interacts with biological systems is crucial for any future therapeutic applications.
Future research should address:
Identification of Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and in silico docking studies to identify the specific proteins and enzymes that this compound interacts with.
Investigation of Signaling Pathways: Elucidating the cellular signaling pathways that are modulated by this compound to understand its downstream effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives and evaluating their biological activities to establish clear SARs. This will guide the design of more potent and selective analogs.
Metabolic Fate and Stability: Studying the metabolic pathways of this compound to understand its biotransformation and stability in biological systems.
Expansion into Novel Material Science Applications
The unique electronic and structural properties of this compound suggest its potential as a building block for novel functional materials. The conjugated π-system, the presence of electron-withdrawing and electron-donating groups, and the potential for polymerization and self-assembly are all features that could be exploited in material science.
Potential areas for future research include:
Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule (electron-donating hydroxyl group and electron-withdrawing nitro group) could lead to significant NLO properties.
Organic Semiconductors: The extended conjugation and potential for intermolecular interactions could be harnessed for applications in organic electronics.
Functional Polymers and Coatings: Incorporation of the this compound moiety into polymer backbones or as a pendant group could impart specific properties such as antimicrobial activity, UV protection, or altered surface characteristics.
Sensor Development: The reactive nature of the nitroalkene could be utilized in the design of chemosensors for the detection of specific analytes.
Graphene-Based Nanomaterials: The potential for functionalizing graphene and its derivatives with molecules like this compound could lead to new biomedical materials with tailored properties. nih.gov
Integration of Advanced Computational and Experimental Methodologies
A synergistic approach that combines advanced computational modeling with experimental validation will be paramount to accelerating research and overcoming the challenges associated with studying this compound. chemrxiv.org Computational methods can provide valuable insights into the molecule's properties and reactivity, guiding experimental design and saving significant time and resources.
Key integrated methodologies to be employed include:
Quantum Chemical Calculations (DFT): To predict molecular geometry, electronic properties, reactivity indices, and spectroscopic signatures. researchgate.net This can aid in understanding reaction mechanisms and predicting the properties of novel derivatives.
Molecular Docking and Dynamics Simulations: To investigate the binding of this compound and its derivatives to biological targets, providing insights into their potential mechanisms of action and guiding the design of more potent inhibitors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of a series of compounds with their observed biological activity or material properties.
In Silico ADMET Prediction: To computationally assess the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives early in the drug discovery or material design process. nih.gov
An overview of the potential synergies between computational and experimental approaches is provided in Table 2.
| Research Area | Computational Approach | Experimental Validation |
| Synthesis | Reaction mechanism and transition state analysis (DFT) | Optimization of reaction conditions, yield determination |
| Reactivity | Prediction of reactive sites and reaction pathways (DFT) | Synthesis of new derivatives, spectroscopic characterization |
| Biological Activity | Molecular docking, molecular dynamics, QSAR | In vitro and in vivo biological assays |
| Material Science | Prediction of electronic and optical properties (DFT) | Synthesis and characterization of new materials |
Table 2: Synergistic Computational and Experimental Approaches. This table highlights how the integration of in silico and experimental methods can foster a more efficient and insightful research workflow for the exploration of this compound.
Q & A
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of 2-chloro-4-(2-nitroethenyl)phenol?
Answer:
- NMR Spectroscopy : Use and NMR to confirm the aromatic proton environment (e.g., chloro and nitroethenyl substituents) and phenolic -OH resonance.
- IR Spectroscopy : Identify characteristic stretches for nitro groups (~1520–1350 cm) and phenolic -OH (~3200–3600 cm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- X-ray Crystallography : For definitive structural elucidation, refine crystal structures using programs like SHELXL and visualize with ORTEP-III . While no crystallographic data for this compound is explicitly reported, these tools are standard for analogous nitroaromatics .
Q. How is the purity of this compound assessed in experimental settings?
Answer:
- HPLC/GC-MS : Quantify impurities using reverse-phase HPLC with UV detection (e.g., at 254 nm) or GC-MS for volatile derivatives.
- Elemental Analysis : Verify stoichiometry (C, H, N, Cl) to confirm synthetic yield.
- Melting Point : Compare observed vs. literature values (if available).
- TLC : Monitor reaction progress and purity using silica plates with UV-active visualization .
Advanced Research Questions
Q. What experimental protocols are used to evaluate the inhibitory effects of this compound on bacterial GTPases?
Answer:
- Enzyme Activity Assays : Incubate Obg GTPase with the compound (e.g., 40–100 µM) in reaction buffer, followed by GTP addition. Quantify free phosphate release using malachite green assays.
- Dose-Response Curves : Generate IC values by testing compound concentrations in triplicate.
- Kinetic Studies : Measure and to assess competitive/non-competitive inhibition modes.
- Negative Controls : Include untreated GTPase and inactive analogs to validate specificity .
Q. How can researchers utilize computational modeling to predict the interaction between this compound and Obg GTPase?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into Obg’s GTP-binding pocket. Focus on nitroethenyl and chloro groups for hydrogen bonding/van der Waals interactions.
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and conformational changes.
- Mutagenesis Validation : Compare predicted binding residues (e.g., Asp/Glu in the active site) with experimental activity loss in Obg mutants .
Q. What strategies are recommended for resolving discrepancies in the antimicrobial activity data of this compound across studies?
Answer:
- Comparative Genomics : Analyze Obg isoform sequences across bacterial strains to identify resistance-conferring mutations.
- Permeability Assays : Use efflux pump inhibitors (e.g., PAβN) to determine if poor activity stems from reduced intracellular accumulation.
- Standardized Assay Conditions : Control pH, temperature, and cation concentrations (e.g., Mg for GTPase activity) to minimize variability.
- Cross-Compound Profiling : Test structural analogs (e.g., nitro group position) to isolate pharmacophores critical for broad-spectrum efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
